Ethyl 4-(prop-2-ynylamino)benzoate

Gold nanoparticle catalysis Quinoline synthesis N-propargylaniline cyclization

Ethyl 4-(prop-2-ynylamino)benzoate (CAS 101248-36-6, NSC 202883, CID is a para-substituted benzoate ester bearing an N-propargylamino group, with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol. The compound is primarily encountered as a bifunctional synthetic intermediate whose terminal alkyne enables CuAAC click chemistry and gold-catalyzed cyclization while its ethyl ester permits selective hydrolysis or further derivatization.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 101248-36-6
Cat. No. B025294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(prop-2-ynylamino)benzoate
CAS101248-36-6
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NCC#C
InChIInChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3
InChIKeyKOEHTGGSAVSLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(prop-2-ynylamino)benzoate (CAS 101248-36-6): Core Identity and Comparator Landscape for Procurement Decisions


Ethyl 4-(prop-2-ynylamino)benzoate (CAS 101248-36-6, NSC 202883, CID 305814) is a para-substituted benzoate ester bearing an N-propargylamino group, with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol [1]. The compound is primarily encountered as a bifunctional synthetic intermediate whose terminal alkyne enables CuAAC click chemistry and gold-catalyzed cyclization while its ethyl ester permits selective hydrolysis or further derivatization [2]. Its closest structural analogs include tert-butyl 4-(prop-2-ynylamino)benzoate (CAS 112888-76-3), the free carboxylic acid 4-(prop-2-ynylamino)benzoic acid (CAS 107174-54-9), the non-alkynylated parent ethyl 4-aminobenzoate / benzocaine (CAS 94-09-7), and N-propargylaniline without the ester moiety—each of which presents a different balance of reactivity, deprotection compatibility, and physicochemical profile that directly impacts synthetic route design [3].

Why Ethyl 4-(prop-2-ynylamino)benzoate Cannot Be Casually Replaced by In-Class Analogs


Substituting a different ester or the free acid for ethyl 4-(prop-2-ynylamino)benzoate introduces mutually exclusive trade-offs in reactivity and compatibility that are not apparent from structural similarity alone. The tert-butyl ester analog is explicitly preferred in the Marsham et al. quinazoline antifolate synthesis because it enables TFA-mediated deprotection to the free acid without hydrolyzing the propargylamino linkage, an option unavailable with the ethyl ester [1]; conversely, the ethyl ester withstands the Au/Al₂O₃-catalyzed cyclization conditions (70 °C in 1,2-dichloroethane for 48 h) that would thermally degrade the acid-labile tert-butyl protecting group [2]. The free carboxylic acid (CAS 107174-54-9) lacks the ester necessary for the same intramolecular quinoline-forming cyclization, while benzocaine (ethyl 4-aminobenzoate) completely lacks the terminal alkyne required for click conjugation or gold-catalyzed heterocycle construction [3]. These divergent reactivity profiles mean that procurement of a generic '4-(prop-2-ynylamino)benzoate' without specifying the ester identity risks route failure at the coupling or cyclization step.

Quantitative Evidence Differentiating Ethyl 4-(prop-2-ynylamino)benzoate from Closest Analogs


Gold-Catalyzed Quinoline Cyclization Yield: Ethyl Ester vs. tert-Butyl Ester Thermal Compatibility

Ethyl 4-(prop-2-ynylamino)benzoate participates in Au/Al₂O₃-catalyzed intramolecular cyclization in 1,2-dichloroethane at 70 °C for 48 h, yielding 6-quinolinecarboxylic acid ethyl ester in 69% isolated yield [1]. By class-level comparison across the N-propargylaniline substrate scope reported in Symeonidis et al. (Tetrahedron 2013), quinoline products are obtained in good to high yields under these mild Au/TiO₂ or Au/Al₂O₃ conditions, with the pyridocoumarin analog reaching 92% yield under identical conditions (Table 1, entry 1) [2]. Critically, the tert-butyl ester analog would undergo thermal and acid-mediated deprotection under these sustained 70 °C DCE conditions, making the ethyl ester the only viable protecting group choice for this specific gold-catalyzed transformation [2].

Gold nanoparticle catalysis Quinoline synthesis N-propargylaniline cyclization

Click Chemistry Reactivity: Terminal Alkyne Bifunctionality vs. Non-Alkynylated Benzocaine

Ethyl 4-(prop-2-ynylamino)benzoate carries a terminal alkyne on the N-propargylamino substituent, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a reactivity mode entirely absent in its non-alkynylated parent compound ethyl 4-aminobenzoate (benzocaine, CAS 94-09-7) [1]. The compound has been explicitly employed as a propargyl-bearing building block in the synthesis of ferrostatin analogs, where the ethyl ester moiety was noted as critical for biological activity but also as a site of metabolic instability, driving further SAR optimization . In the quinazoline antifolate series, the propargyl group serves as the N10 substituent essential for thymidylate synthase (TS) inhibitory potency, with the N10-propargyl analog (ICI 198583) achieving an IC₅₀ of 5 μM against isolated TS, significantly more potent than N10-methyl or non-propargyl-substituted congeners [2].

Click chemistry CuAAC Bifunctional building block Propargylamine

Physicochemical Profile Differentiation: Melting Point, LogP, and Handling vs. Benzocaine and Free Acid

Ethyl 4-(prop-2-ynylamino)benzoate exhibits a measured melting point of 78 °C [1], moderately lower than the non-alkynylated benzocaine (m.p. 88–90 °C) [2] and significantly lower than the free carboxylic acid analog which typically melts above 150 °C [3]. The computed XLogP3 value of 2.9 [1] reflects balanced lipophilicity suitable for both organic-phase reactions and moderate aqueous solubility for workup (predicted ~0.2 mg/mL in water based on LogP), whereas the free acid (XLogP3 ~1.8 predicted) would partition preferentially into aqueous phases during extraction. The compound is a crystalline solid at ambient temperature with a predicted boiling point of 342.8 °C and flash point of 161.1 °C, enabling routine handling without specialized cold storage .

Physicochemical properties Melting point LogP Handling

Ester Hydrolysis Selectivity: Ethyl Ester as Orthogonal Protecting Group vs. tert-Butyl and Free Acid in Antifolate Synthesis

In the landmark quinazoline antifolate synthesis reported by Marsham et al. (J. Med. Chem. 1995), the tert-butyl ester—not the ethyl ester—was explicitly selected as the protecting group for the p-aminobenzoate moiety during coupling with 6-(bromomethyl)-3,4-dihydro-2-methyl-4-oxoquinazoline, followed by TFA-mediated deprotection to the free acid and azide-mediated coupling to amino acids [1]. This route choice demonstrates that the ethyl ester cannot substitute for the tert-butyl ester in this specific sequence because the ethyl ester is not selectively cleavable under the acidic conditions required for tert-butyl deprotection without competing hydrolysis of the quinazolinone or propargylamino linkages. Conversely, for applications where the final target retains the ester (such as certain ferrostatin analogs where the ethyl ester is pharmacophoric), the ethyl ester is the direct incorporation choice, eliminating an unnecessary deprotection–re-esterification sequence .

Orthogonal deprotection Antifolate synthesis Thymidylate synthase inhibitors Protecting group strategy

Synthetic Accessibility: Direct One-Step Preparation from Benzocaine with Quantified Yield

Ethyl 4-(prop-2-ynylamino)benzoate is accessible via a single-step N-alkylation of commercially available benzocaine (ethyl 4-aminobenzoate, CAS 94-09-7) with 3-bromopropyne in the presence of potassium iodide in N,N-dimethylformamide, yielding the target compound in 53% isolated yield [1]. This direct synthetic entry compares favorably with the preparation of the tert-butyl ester analog, which requires either tert-butyl 4-aminobenzoate as starting material or transesterification from a different ester, adding at least one additional synthetic step [2]. Both the ethyl ester starting material (benzocaine) and the alkylating agent (3-bromopropyne) are commodity chemicals available at low cost from multiple suppliers worldwide, whereas tert-butyl 4-aminobenzoate is a specialty item with limited commercial availability [3].

Synthetic route N-alkylation Benzocaine Propargyl bromide

Optimal Application Scenarios for Ethyl 4-(prop-2-ynylamino)benzoate Based on Verified Differentiation Evidence


Gold-Catalyzed Quinoline and Heterocycle Synthesis Requiring Thermally Stable Ester

Ethyl 4-(prop-2-ynylamino)benzoate is the preferred N-propargylaniline substrate for Au/TiO₂- or Au/Al₂O₃-catalyzed intramolecular cyclization to 6-quinolinecarboxylic acid ethyl ester when the downstream synthetic plan requires the ester to survive the 70 °C reaction conditions intact. The 69% isolated yield [1] is synthetically useful, and the ethyl ester can be subsequently hydrolyzed to the carboxylic acid or reduced to the alcohol after cyclization, providing a functional handle absent in simple N-propargylaniline. This scenario is incompatible with the tert-butyl ester analog due to thermal acid-catalyzed deprotection under the reaction conditions [2].

Bifunctional Click Chemistry Building Block for Bioconjugation and Chemical Biology

The combination of a terminal alkyne (for CuAAC triazole formation) and an ethyl ester (for hydrolysis, aminolysis, or reduction) makes this compound a versatile bifunctional linker for constructing probe molecules, PROTACs, or affinity reagents. The LogP of 2.9 facilitates purification by normal-phase chromatography and partitioning into organic solvents during aqueous workup [3]. Users requiring a propargylamino-benzoate scaffold for azide conjugation should select this compound over the free acid (which competes for the azide coupling partner via carboxylate-copper coordination) or benzocaine (which lacks the alkyne entirely) [4].

Ferrostatin Analog Synthesis Where Ethyl Ester Is Pharmacophoric

In the ferrostatin chemical series, the ethyl ester moiety has been identified as critical for nanomolar anti-ferroptotic activity, with rapid hydrolysis to the inactive carboxylic acid representing a primary metabolic liability that drove medicinal chemistry optimization toward more stable ester isosteres . Ethyl 4-(prop-2-ynylamino)benzoate serves as a key intermediate for preparing ferrostatin analogs bearing the ethyl p-(N-substituted-amino)benzoate pharmacophore. The 53% yield from benzocaine [1] provides sufficient material throughput for SAR exploration at the N-propargyl position.

Intermediate for N10-Propargyl Antifolate Thymidylate Synthase Inhibitor Exploration

While the tert-butyl ester is the established protecting group in the ICI 198583 quinazoline antifolate synthesis reported by Marsham et al. [5], the ethyl ester variant may serve as an alternative entry point for research groups exploring modified antifolate scaffolds where the ethyl ester is retained in the final molecule or where an alternative deprotection sequence is planned. The N10-propargyl substituent is essential for TS inhibitory potency (ICI 198583 TS IC₅₀ = 5 μM) [6], and this compound provides the correct propargylamino-benzoate fragment with a handle for further elaboration.

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